Phenyl salicylate is a 2-hydroxybenzoic acid phenyl ester. It is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes. It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate (found in [DB00945] ). Phenyl salicylate may also be found in some antiseptic agents. It is synthesized by heating salicylic acid with phenol, [MSDS]. Phenyl salicylate is used as a food additive in the USA. This compound belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone).
Phenyl salicylate is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). Phenyl salicylate belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid.
Phenyl Salicylate
CAS No.: 118-55-8
Cat. No.: VC0539498
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118-55-8 |
|---|---|
| Molecular Formula | C13H10O3 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | phenyl 2-hydroxybenzoate |
| Standard InChI | InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H |
| Standard InChI Key | ZQBAKBUEJOMQEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O |
| Appearance | Solid powder |
| Boiling Point | 172-173 172.00 to 173.00 °C. @ 12.00 mm Hg |
| Melting Point | 41-43 43 °C |
Introduction
Physical and Chemical Properties
Phenyl salicylate is a white crystalline solid with a mild, sweet, balsamic odor . Key physicochemical properties are summarized below:
The compound exhibits limited water solubility but dissolves readily in nonpolar solvents, making it suitable for formulations requiring hydrophobic matrices . Its UV absorption spectrum (290–325 nm) underpins its use in sunscreens and polymer stabilizers .
Synthesis and Production Methods
Traditional Synthesis Routes
Phenyl salicylate is classically prepared via the esterification of salicylic acid with phenol, catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoryl chloride (POCl₃) . The reaction proceeds as follows:
This method, while effective, suffers from prolonged reaction times (2.5–6 hours) and moderate yields (45–70%) .
Solid Acid Catalysts
Recent studies have explored solid acid catalysts to improve selectivity and efficiency. Sulfated zirconia (SZ) and protonated zeolites (H-β) demonstrate 100% selectivity toward phenyl salicylate formation under optimized conditions :
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Catalyst Load: 1 g per 0.1 mol salicylic acid.
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Molar Ratio (Phenol:Salicylic Acid): 1.5:1.
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Reaction Time: 6 hours.
These catalysts avoid the corrosiveness and waste associated with liquid acids, aligning with green chemistry principles .
Ultrasonic-Assisted Synthesis
A patent-pending method employs ultrasonic stirring to accelerate reaction kinetics. By enhancing mass transfer, this approach reduces reaction time to 1–2 hours and increases yields to 85–90% . The method involves:
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Mixing salicylic acid, phenol, and POCl₃ under ultrasonic agitation.
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Neutralizing with sodium carbonate.
Applications and Uses
Medical and Veterinary Applications
Though largely obsolete in human medicine, phenyl salicylate retains niche roles:
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Antiseptic: Used in veterinary formulations for topical disinfection .
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Analgesic/Antipyretic: Exhibits mild pain-relieving and fever-reducing properties in animal models .
Industrial Applications
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Polymers and Plastics: Acts as a UV stabilizer in lacquers, adhesives, and polyvinyl chloride (PVC) products .
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Cosmetics: Incorporated into sunscreens and suntan oils for its UV-absorbing capacity .
Educational Demonstrations
In laboratory settings, phenyl salicylate’s crystallization behavior is used to model igneous rock formation, illustrating how cooling rates affect crystal size .
Pharmacological and Toxicological Profile
Pharmacodynamics
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Analgesic Activity: In mice, 500 mg/kg intraperitoneal doses showed no significant pain relief, suggesting limited efficacy compared to modern analgesics .
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Mitochondrial Effects: Uncouples oxidative phosphorylation in rat liver mitochondria at lower concentrations than salicylic acid .
Toxicity
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Acute Toxicity: Oral LD₅₀ in rats is 3,000 mg/kg; dermal LD₅₀ in rabbits exceeds 5,000 mg/kg .
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Human Toxicity: Symptoms resemble phenol exposure (e.g., nausea, dizziness) but without gastrointestinal corrosion .
Stability and Reactivity
Phenyl salicylate is light-sensitive and incompatible with strong oxidizers, bromine, and ferric salts . Recommended storage conditions include:
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Temperature: 2–8°C in airtight containers.
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Stability: Degrades upon prolonged exposure to UV light or moisture .
Recent Advances and Research Directions
Catalyst Optimization
Studies continue to refine solid acid catalysts, with sulfated tin oxide (STO) showing promise for higher yields at lower temperatures .
Ultrasonic Synthesis Scaling
Industrial adoption of ultrasonic methods requires validation of energy efficiency and cost-effectiveness compared to traditional routes .
Environmental Impact Mitigation
Research focuses on biodegradation pathways and eco-friendly synthesis methods to reduce environmental persistence .
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